A Comprehensive Technical Guide to 2-Bromo-6-iodobenzonitrile: A Strategic Building Block for Advanced Synthesis
A Comprehensive Technical Guide to 2-Bromo-6-iodobenzonitrile: A Strategic Building Block for Advanced Synthesis
This guide offers an in-depth technical exploration of 2-Bromo-6-iodobenzonitrile, a uniquely functionalized aromatic compound of significant interest to researchers, medicinal chemists, and materials scientists. We will dissect its chemical properties, synthesis, and reactivity, providing expert insights and actionable protocols to facilitate its use in complex molecular design and drug discovery.
Strategic Importance in Modern Synthesis
2-Bromo-6-iodobenzonitrile is a trifunctional aromatic scaffold featuring a nitrile group, a bromine atom, and an iodine atom. This distinct substitution pattern is not a random assortment of functionalities; it is a strategically designed platform for controlled, sequential chemical transformations. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards transition metal-catalyzed cross-coupling reactions is the cornerstone of this molecule's synthetic utility. This allows for regioselective functionalization, a critical capability in the multi-step synthesis of intricate organic molecules such as those found in pharmaceuticals and advanced functional materials.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and spectral data is paramount for the successful handling, reaction monitoring, and characterization of 2-Bromo-6-iodobenzonitrile.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1245648-93-4 | [2] |
| Molecular Formula | C₇H₃BrIN | [2] |
| Molecular Weight | 307.91 g/mol | [3] |
| Appearance | Off-white to pale yellow solid/powder | N/A |
| Melting Point | 119.5-125.5 °C | [4] |
| Boiling Point | 346.1 ± 37.0 °C (Predicted) | [3] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dioxane. Limited solubility in alcohols and insoluble in water. | N/A |
Spectroscopic Characterization
The following data represents the expected spectroscopic signature of 2-Bromo-6-iodobenzonitrile, which is essential for its identification and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum will exhibit three distinct proton signals. Due to the substitution pattern, a triplet and two doublets are expected. The proton situated between the two halogen atoms will likely appear as a triplet, while the other two protons will present as doublets, with coupling constants typical for ortho-coupling in a benzene ring.[5][6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven signals, corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will be observed in the characteristic downfield region of approximately 115-120 ppm. The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts influenced by the electronegativity and heavy atom effect of the respective halogens. The remaining three aromatic carbons (C-H) will appear in the typical aromatic region.[7][8]
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The spectrum will also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region). The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.[9][10]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in a characteristic M⁺ and M⁺+2 pattern for the molecular ion and any fragments containing the bromine atom.
Synthesis and Handling
Synthetic Route: The Sandmeyer Reaction
2-Bromo-6-iodobenzonitrile is commonly synthesized from 2-amino-6-bromobenzonitrile via a Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a variety of functionalities, including halogens, through a diazonium salt intermediate.[11][12]
Experimental Protocol: Synthesis of 2-Bromo-6-iodobenzonitrile
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, suspend 2-amino-6-bromobenzonitrile (1.0 equivalent) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermicity of the reaction and maintain the stability of the diazonium salt.
-
Stir the resulting solution for 30-45 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) (1.5 - 2.0 equivalents) in water.
-
Slowly add the cold, freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition will be accompanied by the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine to iodide.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[13]
-
Diagram: Synthesis Workflow via Sandmeyer Reaction
Caption: Synthesis of 2-Bromo-6-iodobenzonitrile via a Sandmeyer reaction.
Safety and Handling
-
Hazard Identification: 2-Bromo-6-iodobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[12][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Reactivity and Synthetic Applications
The synthetic power of 2-Bromo-6-iodobenzonitrile stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the iodine-bearing position under milder conditions.[3][16]
Diagram: Regioselective Cross-Coupling Strategy
Caption: Sequential functionalization enabled by differential halogen reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With 2-Bromo-6-iodobenzonitrile, this reaction can be performed selectively at the C-I position.[17][18]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine 2-Bromo-6-iodobenzonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[19][20]
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand (e.g., SPhos).[19]
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or THF and water. Purge the vessel with an inert gas (nitrogen or argon) for 15-20 minutes.[19]
-
Reaction: Heat the mixture to the desired temperature (often 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The subsequent work-up follows the general procedure described in section 3.1.[19]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of 2-Bromo-6-iodobenzonitrile.[3][14]
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add 2-Bromo-6-iodobenzonitrile (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[21]
-
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the reaction base. Anhydrous THF or DMF can also be used as co-solvents.
-
Reaction: Degas the mixture and stir at room temperature to a slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then subjected to a standard extractive work-up and purification.[21]
Nitrile Group Transformations
The nitrile group offers further synthetic handles for diversification. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like LiAlH₄.
-
Partially reduced to an aldehyde using milder reducing agents such as DIBAL-H.
Applications in Drug Discovery and Bioactive Heterocycles
The ability to sequentially and selectively introduce different substituents onto the benzonitrile core makes 2-Bromo-6-iodobenzonitrile a valuable precursor for the synthesis of complex bioactive heterocycles.[22] A prominent area of application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][23][24] The core structures of many PARP inhibitors are complex, fused heterocyclic systems, and the construction of these scaffolds often relies on the precise introduction of substituents through cross-coupling reactions, a strategy for which 2-Bromo-6-iodobenzonitrile is ideally suited.
Conclusion
2-Bromo-6-iodobenzonitrile is a highly versatile and strategic building block in modern organic synthesis. Its key attribute is the differential reactivity of its carbon-halogen bonds, which enables chemists to perform selective and sequential cross-coupling reactions with a high degree of control. This feature, combined with the synthetic versatility of the nitrile group, provides a powerful platform for the efficient construction of complex molecular architectures, particularly in the fields of medicinal chemistry for the development of novel therapeutics like PARP inhibitors, and in materials science. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage its full potential.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide. (This section would be populated with the full, clickable reference list in a final document).
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- 23. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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